4'-Hydroxy Trazodone beta-D-Glucuronide
Description
Contextualizing 4'-Hydroxy Trazodone (B27368) beta-D-Glucuronide within Trazodone Biotransformation
The metabolic pathway of Trazodone is complex, involving multiple enzymatic processes. A key initial step is N-dealkylation, which produces the pharmacologically active metabolite, m-chlorophenylpiperazine (m-CPP). frontiersin.orgnih.gov Another significant pathway is hydroxylation. Aromatic hydroxylation of Trazodone, primarily mediated by the cytochrome P450 enzyme CYP3A4, results in the formation of 4'-hydroxy Trazodone. clinpgx.org This hydroxylated metabolite has been identified in human urine. clinpgx.org
Following this Phase I hydroxylation, 4'-hydroxy Trazodone can undergo a Phase II conjugation reaction, specifically glucuronidation. This process involves the attachment of a glucuronic acid moiety to the hydroxyl group of 4'-hydroxy Trazodone, forming 4'-Hydroxy Trazodone beta-D-Glucuronide. Studies in rats have identified the glucuronide conjugate of Trazodone hydroxylated at the C4 position of the benzene (B151609) ring as a major metabolite in both bile and urine, providing strong evidence for the formation of this compound. nih.gov While direct human studies on the glucuronide are less explicit, the presence of the hydroxylated precursor in human urine strongly suggests a similar subsequent glucuronidation pathway. clinpgx.org
The formation of this glucuronide is a critical step in the detoxification and elimination of Trazodone from the body. The addition of the highly polar glucuronic acid group significantly increases the water solubility of the molecule, facilitating its excretion via the kidneys.
Pharmacokinetic Profile of Trazodone in Human Plasma
The following table summarizes key pharmacokinetic parameters of Trazodone in healthy adult humans after oral administration. This data provides context for the rate and extent of Trazodone absorption and elimination, processes that are heavily influenced by its metabolism.
| Parameter | Value | Reference |
| Cmax (ng/mL) | 1480.9 | frontiersin.org |
| AUC0–t (ng·h/mL) | 18193.0 | frontiersin.org |
| Tmax (h) | 2 | nih.gov |
| Half-life (initial phase, h) | 3-6 | nih.gov |
| Half-life (terminal phase, h) | 5-9 | nih.gov |
| Plasma Protein Binding (%) | 89-95 | nih.gov |
This table is interactive. You can sort the data by clicking on the column headers.
Significance of Glucuronide Metabolites in Drug Disposition Research
Glucuronidation is a major Phase II metabolic pathway for a vast array of drugs and other foreign compounds (xenobiotics). nih.govnih.gov This process is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver but also present in other tissues like the intestine and kidneys. nih.govmdpi.com
The addition of a glucuronic acid moiety to a drug or its metabolite has profound effects on its physicochemical properties and subsequent fate in the body. kisti.re.kr Key significances include:
Increased Water Solubility: Glucuronides are significantly more water-soluble than their parent compounds, which facilitates their elimination from the body in urine and bile. kisti.re.kr
Detoxification: In most cases, glucuronidation leads to the pharmacological inactivation and detoxification of the parent drug.
Altered Biological Activity: While typically an inactivation step, some glucuronide metabolites can retain or even exhibit altered pharmacological activity. nih.gov
Drug-Drug Interactions: The UGT enzymes are subject to inhibition and induction by various drugs, which can lead to clinically significant drug-drug interactions.
Understanding the glucuronidation pathways of a drug is therefore crucial for a comprehensive assessment of its pharmacokinetics, pharmacodynamics, and potential for interactions with other medications.
Rationale for Comprehensive Mechanistic Investigation of this compound
A thorough investigation into the formation and disposition of this compound is warranted for several key scientific reasons:
Complete Metabolic Profile: To fully understand the disposition of Trazodone, it is essential to characterize all major metabolic pathways, including the formation and elimination of its glucuronide conjugates. The identification of this glucuronide as a major metabolite in animal models underscores its potential importance in humans. nih.gov
Understanding Inter-Individual Variability: The activity of UGT enzymes can vary significantly between individuals due to genetic polymorphisms. mdpi.com Identifying the specific UGT isoforms responsible for the glucuronidation of 4'-hydroxy Trazodone would allow for a better understanding of inter-individual differences in Trazodone metabolism and response.
Potential for Drug-Drug Interactions: A detailed understanding of the UGT enzymes involved in Trazodone metabolism is critical for predicting and avoiding potential drug-drug interactions. Co-administration of Trazodone with drugs that are inhibitors or inducers of the same UGT isoforms could alter its clearance and lead to unexpected clinical outcomes.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-[2-chloro-4-[4-[3-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)propyl]piperazin-1-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30ClN5O8/c26-16-14-15(5-6-17(16)38-24-21(34)19(32)20(33)22(39-24)23(35)36)29-12-10-28(11-13-29)7-3-9-31-25(37)30-8-2-1-4-18(30)27-31/h1-2,4-6,8,14,19-22,24,32-34H,3,7,9-13H2,(H,35,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJJYMNCIXXWKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClN5O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Formation and Biotransformation Pathways of 4 Hydroxy Trazodone Beta D Glucuronide
Enzymatic Catalysis by UDP-Glucuronosyltransferases (UGTs)
The glucuronidation of 4'-hydroxy trazodone (B27368) is catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs). tandfonline.comnih.gov These enzymes facilitate the transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the hydroxyl group of the substrate. nih.gov While the specific UGT isoforms responsible for the glucuronidation of 4'-hydroxy trazodone are not yet fully elucidated, it is known that UGTs are the primary enzymes involved in the glucuronidation of a wide range of xenobiotics and endogenous compounds. nih.govnih.gov
Evidence of Glucuronide Conjugate Formation in Preclinical Models
Studies in preclinical models, particularly in rats, have provided clear evidence for the formation of hydroxylated trazodone and its subsequent glucuronide conjugates. tandfonline.comtandfonline.com Following oral administration of radiolabeled trazodone to rats, hydroxylated trazodone and its glucuronide were identified as major metabolites in both urine and bile. tandfonline.comtandfonline.com In fact, hydroxy-trazodone glucuronide was confirmed as a major metabolite of trazodone in the bile of these animals. tandfonline.com
Analytical Methodologies for the Detection and Quantification of 4 Hydroxy Trazodone Beta D Glucuronide
Chromatographic Techniques
Chromatographic techniques are the cornerstone for the analysis of drug metabolites due to their high separation efficiency and sensitivity. For a polar and complex molecule like 4'-Hydroxy Trazodone (B27368) beta-D-Glucuronide, various liquid chromatography approaches are utilized.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drug metabolites in biological samples due to its exceptional selectivity and sensitivity. researchgate.net The direct measurement of glucuronide conjugates by LC-MS/MS avoids the need for enzymatic hydrolysis, which can introduce variability. researchgate.net In this approach, the glucuronide is chromatographically separated and then detected by the mass spectrometer, typically using multiple reaction monitoring (MRM) mode for quantitative analysis.
For 4'-Hydroxy Trazodone beta-D-Glucuronide, the precursor ion would be the protonated molecule [M+H]⁺. The most common product ion results from the neutral loss of the glucuronic acid moiety (176 Da). The specific precursor-to-product ion transition provides high selectivity for quantification. While specific validated methods for this exact glucuronide are not widely published, methods for trazodone and other glucuronides serve as a template. nih.govscispace.com For instance, a validated LC-MS/MS method for trazodone used precursor to product ion transitions of m/z 372.20/176.00. scispace.com Given that 4'-hydroxylation adds 16 Da to the mass of trazodone, a hypothetical transition for its glucuronide could be monitored.
Sample preparation often involves protein precipitation or solid-phase extraction (SPE) to remove interferences from the biological matrix. researchgate.netnih.gov Chromatographic separation is typically achieved on a C8 or C18 reversed-phase column. nih.gov
Table 1: Illustrative LC-MS/MS Parameters for Glucuronide Analysis
| Parameter | Typical Conditions |
| Chromatography | |
| Column | C8 or C18 (e.g., 50 x 4.6 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (B52724) or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.5 - 1.0 mL/min |
| Mode | Gradient or Isocratic |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Hypothetical Precursor Ion [M+H]⁺ | m/z 565.2 |
| Hypothetical Product Ion | m/z 389.2 (corresponding to 4'-Hydroxy Trazodone) |
Note: The parameters in this table are illustrative and based on general methods for glucuronide and trazodone analysis. Specific method development and validation would be required.
Ultra-Performance Liquid Chromatography (UPLC) Methodologies
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particles, offering significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and faster analysis times. researchgate.net These features are particularly beneficial for resolving complex mixtures of drug metabolites in biological fluids. chemijournal.com
A UPLC method developed for the separation of trazodone and its degradation products used an Acquity UPLC CSH C18 column (100 x 2.1 mm, 1.7 µm) with a gradient elution. rsc.org This type of high-efficiency column is well-suited for separating the polar glucuronide metabolite from its parent compound and other related substances. The increased peak concentration achieved with UPLC leads to enhanced sensitivity, which is crucial for detecting low levels of metabolites. omicsonline.org
Table 2: Representative UPLC Conditions for Trazodone and Metabolite Separation
| Parameter | Example Conditions | Reference |
| Column | Acquity UPLC CSH C18 (100 x 2.1 mm, 1.7 µm) | rsc.org |
| Mobile Phase A | 10 mM Ammonium Acetate (B1210297), pH 8.5 | rsc.org |
| Mobile Phase B | Methanol | rsc.org |
| Flow Rate | 0.25 mL/min | rsc.org |
| Elution | Gradient | rsc.org |
| Detector | UV or Mass Spectrometer | omicsonline.org |
Reversed-Phase Liquid Chromatography (RP-LC) Applications
Reversed-Phase Liquid Chromatography (RP-LC) is the most widely used chromatographic technique for the analysis of pharmaceuticals and their metabolites. nih.gov In RP-LC, a non-polar stationary phase (typically C8 or C18) is used with a polar mobile phase. The retention of analytes is based on their hydrophobicity. While this compound is significantly more polar than trazodone, RP-LC methods can be optimized to achieve adequate retention and separation.
Numerous RP-LC methods have been developed for the determination of trazodone and its primary metabolite, m-CPP, in plasma and urine. nih.govresearchgate.net These methods commonly use C8 or C18 columns and a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile or methanol. nih.gov The pH of the mobile phase is a critical parameter for controlling the retention of ionizable compounds like trazodone and its metabolites. Detection is often performed using UV absorbance, typically around 255 nm. nih.gov While less sensitive and selective than MS detection, UV is a robust and cost-effective option for some applications.
Table 3: Common RP-LC Method Parameters for Trazodone Analysis
| Parameter | Example 1 | Example 2 |
| Column | C8 Reversed-Phase | C18 ODS (250mm x 4.6mm) |
| Mobile Phase | Phosphate buffer (pH 3.5) / Acetonitrile (70:30) | Acetonitrile / Methanol / Water (40:40:20) |
| Detector | UV at 255 nm | UV at 252 nm |
| Reference | nih.gov | jocpr.com |
Electrophoretic Separations
Capillary electrophoresis (CE) offers an alternative separation mechanism to chromatography and is particularly powerful for the analysis of polar and charged molecules like glucuronides. nih.gov Its advantages include high separation efficiency, short analysis times, and minimal consumption of sample and reagents. acs.org
Capillary Electrophoresis (CE) for Glucuronide Analysis
In capillary zone electrophoresis (CZE), ions are separated based on their charge-to-size ratio in an electric field. Glucuronide metabolites, which possess a negatively charged carboxylic acid group on the glucuronic acid moiety, are ideal candidates for CE analysis. The technique can effectively separate the highly polar glucuronide from the less polar parent drug. nih.gov
Innovative approaches have included the development of on-line CE systems where enzymatic glucuronidation occurs directly within the capillary. acs.orgacs.org In such a system, microsomes containing the necessary enzymes are used as a pseudostationary phase, allowing for the rapid synthesis and subsequent separation of the glucuronide metabolite. acs.orgacs.org This methodology is particularly useful for high-throughput screening of drug metabolism. acs.org
Integration of CE with Mass Spectrometry (CE-MS)
The coupling of capillary electrophoresis with mass spectrometry (CE-MS) combines the high separation efficiency of CE for polar and charged analytes with the sensitive and selective detection of MS. nih.gov This makes CE-MS a powerful tool for metabolomics and the analysis of challenging analytes like glucuronides that may be difficult to retain by reversed-phase chromatography. nih.govuniversiteitleiden.nl
The development of robust interfacing designs has been crucial for the wider adoption of CE-MS. nih.gov For the analysis of glucuronides, CE-MS can provide both qualitative and quantitative information, often with minimal sample preparation. nih.gov A CE-MS/MS method for urinary androgen glucuronides demonstrated that after simple dilution and filtration, direct injection was possible, highlighting the speed and simplicity of the technique. nih.gov This approach holds significant promise for the direct analysis of this compound in biological samples, offering a complementary technique to LC-MS. nih.gov
Spectroscopic and Spectrofluorimetric Methods (Potential adaptation for metabolite detection)
While direct spectroscopic and spectrofluorimetric methods for this compound are not extensively documented in readily available literature, the techniques applied to the parent compound, Trazodone, can be adapted for the detection of its metabolites. These methods often rely on the intrinsic photophysical properties of the molecule or the formation of colored or fluorescent complexes.
Spectrophotometry: Spectrophotometric methods for Trazodone have been developed based on the formation of ion-pair complexes. nih.govnih.gov For instance, Trazodone can form yellow ion-pair complexes with reagents like bromophenol blue or bromothymol blue, which can be extracted into an organic solvent and measured at a specific wavelength. nih.govnih.gov
Potential Adaptation: The presence of the glucuronide moiety on the 4'-hydroxy position of the Trazodone metabolite would significantly increase its polarity. This increased polarity might hinder its extraction into non-polar organic solvents like chloroform, which is commonly used in these assays. nih.gov Therefore, the extraction solvent system would need to be optimized, potentially by using more polar solvents or by adjusting the pH to suppress the ionization of the glucuronic acid moiety, thereby increasing its extractability. The fundamental principle of ion-pair formation with the basic nitrogen atoms in the piperazine (B1678402) ring of the molecule would likely still be applicable.
Spectrofluorimetry: Spectrofluorimetry offers a higher sensitivity compared to spectrophotometry. A method for Trazodone relies on its native fluorescence in a 50% acetic acid medium, with an excitation maximum at 320 nm and an emission wavelength of 435 nm. nih.gov Another study investigated the interaction of Trazodone with DNA using steady-state fluorescence, noting an excitation at 320 nm and emission spectra collected between 330 and 600 nm. jasco.com.br
Potential Adaptation: The core fluorophore of the Trazodone molecule is likely to be retained in its 4'-hydroxy glucuronide metabolite. However, the addition of the bulky and polar glucuronide group could influence the fluorescence quantum yield and might cause slight shifts in the excitation and emission maxima. It would be necessary to experimentally determine the optimal excitation and emission wavelengths for this compound. The use of micellar environments, such as sodium dodecyl sulfate (B86663) (SDS), has been shown to enhance the fluorescence of Trazodone and could be a valuable strategy to increase the sensitivity for its glucuronide metabolite as well. innoriginal.com
The following table summarizes the spectroscopic and spectrofluorimetric parameters reported for Trazodone, which could serve as a starting point for method development for its glucuronide metabolite.
| Method | Reagent/Solvent | Excitation λ (nm) | Emission λ (nm) | Detection λ (nm) | Linearity Range (µg/mL) |
| Spectrophotometry | Bromophenol Blue | - | - | 414 | 5–30 |
| Spectrofluorimetry | 50% Acetic Acid | 320 | 435 | - | Not Specified |
| Spectrophotometry | Bromothymol Blue (BTB) | - | - | 423 | 0.2-14.5 |
| Spectrophotometry | Bromocresol Purple (BCP) | - | - | 408 | 0.2-14.1 |
Sample Preparation Strategies for Biological Matrices (e.g., Solid Phase Extraction)
Effective sample preparation is crucial to remove interferences from complex biological matrices like blood, plasma, or urine and to concentrate the analyte before analysis. For Trazodone and its metabolites, both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) have been employed. wa.govnih.gov
Solid-Phase Extraction (SPE): SPE is a widely used technique for the cleanup and concentration of analytes from biological samples. For Trazodone, a method using disposable reversed-phase C18 columns has been described. nih.gov
Application to this compound: As a glucuronide conjugate, this compound is significantly more polar than the parent drug. Therefore, a reversed-phase SPE sorbent like C18 is still appropriate. The general steps for SPE would involve:
Conditioning: The C18 cartridge would be conditioned with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or a buffer at a specific pH).
Loading: The pre-treated biological sample (e.g., urine or plasma, potentially after enzymatic hydrolysis if the aglycone is the target) is loaded onto the cartridge.
Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove endogenous interferences.
Elution: The analyte of interest is eluted with a stronger organic solvent (e.g., methanol, acetonitrile, or a mixture thereof).
Due to the higher polarity of the glucuronide, the composition of the washing and elution solvents would need to be carefully optimized. A weaker washing solvent and a more polar elution solvent compared to what is used for Trazodone might be necessary to ensure efficient recovery of the metabolite.
Liquid-Liquid Extraction (LLE): LLE has also been used for the extraction of Trazodone and its metabolites from biological fluids. wa.govnih.govresearchgate.net This typically involves extracting the analytes from an aqueous sample into an immiscible organic solvent after pH adjustment. For instance, one method uses a mixture of heptane (B126788) and isoamyl alcohol for extraction from plasma. nih.gov Another method for Trazodone from whole blood utilizes a mixture of ethyl acetate and hexanes. wa.gov
Application to this compound: The high polarity of the glucuronide metabolite makes its direct extraction into non-polar organic solvents challenging. To apply LLE, strategies such as ion-pair extraction could be employed, where a lipophilic counter-ion is added to the sample to form a more extractable complex with the ionized glucuronide. Alternatively, more polar extraction solvents like ethyl acetate or a mixture of solvents might be required.
Enzymatic Hydrolysis: A common approach in the analysis of glucuronidated metabolites is to first hydrolyze the conjugate to its aglycone (in this case, 4'-Hydroxy Trazodone) using a β-glucuronidase enzyme. researchgate.net Following hydrolysis, the less polar aglycone can be more easily extracted using standard LLE or SPE procedures developed for the parent drug and its non-conjugated metabolites. researchgate.net
The following table outlines a general solid-phase extraction procedure that could be adapted for this compound.
| Step | Procedure | Rationale |
| Sorbent | C18 Reversed-Phase | Effective for retaining moderately polar to non-polar compounds from an aqueous matrix. |
| Conditioning | 1. Methanol2. Water or Buffer (pH adjusted) | 1. To solvate the C18 chains.2. To prepare the sorbent for the aqueous sample. |
| Sample Loading | Diluted Plasma or Urine | The sample is loaded onto the conditioned cartridge. |
| Washing | Water or a weak aqueous-organic mixture | To remove salts and highly polar interferences without eluting the analyte. |
| Elution | Methanol, Acetonitrile, or a mixture | A stronger solvent to disrupt the interaction between the analyte and the sorbent, eluting the analyte. |
Preclinical Investigation of 4 Hydroxy Trazodone Beta D Glucuronide Metabolism and Disposition
In Vitro Studies of Metabolite Formation and Stability
In vitro methodologies are fundamental in characterizing the formation and stability of drug metabolites. These studies typically utilize subcellular fractions, such as liver microsomes, and recombinant enzymes to elucidate metabolic pathways and kinetics. clinpgx.org
The stability of a drug metabolite in biological samples is a critical parameter for accurate pharmacokinetic assessment. Glucuronides can be susceptible to enzymatic cleavage by β-glucuronidases present in various biological matrices, which can lead to an underestimation of the conjugate's concentration and an overestimation of the parent aglycone.
While specific stability data for 4'-Hydroxy Trazodone (B27368) beta-D-Glucuronide in matrices like plasma, urine, or bile from preclinical species is not extensively detailed in publicly available literature, standard protocols for such assessments would involve the incubation of the purified glucuronide in these matrices at physiological temperatures. The rate of degradation would then be monitored over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Table 1: Illustrative Data Table for In Vitro Stability Assessment (Note: The following table is for illustrative purposes as specific experimental data is not available in the reviewed literature.)
| Biological Matrix | Incubation Time (hours) | Remaining 4'-Hydroxy Trazodone beta-D-Glucuronide (%) |
|---|---|---|
| Rat Plasma | 0 | 100 |
| Rat Plasma | 1 | Data Not Available |
| Rat Plasma | 4 | Data Not Available |
| Rat Urine | 0 | 100 |
| Rat Urine | 1 | Data Not Available |
| Rat Urine | 4 | Data Not Available |
The formation of this compound is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which are primarily located in the liver. oup.com The characterization of the enzyme kinetics for this reaction is essential for understanding the rate of formation and potential for drug-drug interactions. This typically involves incubating the substrate, 4'-Hydroxy Trazodone, with liver microsomes or specific recombinant UGT isoforms in the presence of the cofactor UDPGA.
Studies on the metabolism of trazodone have identified that glucuronidation is a key pathway. researchgate.netnih.gov However, specific kinetic parameters (e.g., Michaelis-Menten constant (Km) and maximum velocity (Vmax)) for the formation of this compound are not readily found in the existing scientific literature. Such studies would be crucial to identify the primary UGT isoforms responsible for this metabolic step in different preclinical species and to compare them with human isoforms for better interspecies extrapolation.
Table 2: Illustrative Data Table for Enzyme Kinetics of 4'-Hydroxy Trazodone Glucuronidation (Note: The following table is for illustrative purposes as specific experimental data is not available in the reviewed literature.)
| Enzyme Source | Km (µM) | Vmax (pmol/min/mg protein) |
|---|---|---|
| Rat Liver Microsomes | Data Not Available | Data Not Available |
| Recombinant Human UGT1A1 | Data Not Available | Data Not Available |
| Recombinant Human UGT1A9 | Data Not Available | Data Not Available |
| Recombinant Human UGT2B7 | Data Not Available | Data Not Available |
In Vivo Preclinical Models
In vivo studies in animal models are indispensable for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites in a whole-organism context.
Early studies investigating the metabolic fate of radiolabeled trazodone in rats have provided evidence for the presence of its glucuronide conjugates in both bile and urine. researchgate.netnih.gov A significant finding from this research was the identification of the glucuronide of 4-hydroxytrazodone as a major metabolite in the bile and urine of rats following administration of trazodone. researchgate.net This indicates that the formation of 4'-Hydroxy Trazodone and its subsequent glucuronidation is a prominent metabolic pathway in this species, leading to the excretion of the compound.
The biliary excretion of the glucuronide conjugate suggests its potential for enterohepatic recirculation, where the glucuronide could be hydrolyzed back to 4'-Hydroxy Trazodone by gut microbiota, reabsorbed, and re-enter circulation. However, the extent of this recirculation has not been quantified in the available literature.
A comprehensive understanding of a drug's disposition requires a comparative analysis of the metabolic profile, including the parent drug and its various metabolites, across different biological fluids. For trazodone, this would involve the simultaneous quantification of trazodone, 4'-Hydroxy Trazodone, m-chlorophenylpiperazine (m-CPP), and their respective conjugates, including this compound.
While studies have confirmed the presence of this compound as a major metabolite in rats, detailed quantitative comparative profiling data that illustrates the relative abundance of this glucuronide compared to the parent drug and other key metabolites in plasma, urine, and bile over time is not extensively documented in the public domain. Such data would be invaluable for constructing a complete pharmacokinetic model of trazodone and its metabolites.
Table 3: Illustrative Data Table for Comparative Metabolite Profiling in Rat Urine (0-24h post-dose) (Note: The following table is for illustrative purposes as specific experimental data is not available in the reviewed literature.)
| Compound | Percentage of Administered Dose Excreted |
|---|---|
| Trazodone | Data Not Available |
| 4'-Hydroxy Trazodone | Data Not Available |
| This compound | Data Not Available |
| m-chlorophenylpiperazine (m-CPP) | Data Not Available |
Mechanistic Toxicological Studies of 4 Hydroxy Trazodone Beta D Glucuronide
Role in Reactive Metabolite Formation Pathways
The bioactivation of trazodone (B27368) is a critical area of study due to rare instances of idiosyncratic hepatotoxicity associated with the drug. nih.gov This process involves the enzymatic conversion of the parent drug into chemically reactive species that can interact with cellular macromolecules, leading to toxicity.
Precursor to Electrophilic Intermediates (e.g., Quinone Imines, Epoxides)
The formation of 4'-hydroxytrazodone is a key initial step in a bioactivation sequence that can lead to electrophilic intermediates. researchgate.net Research has shown that the 3-chlorophenylpiperazine ring of trazodone is hydroxylated to form the para-hydroxytrazodone metabolite. researchgate.net This metabolite can then undergo a two-electron oxidation to generate a reactive quinone-imine species. nih.govresearchgate.net This pathway is not unique to trazodone and has been observed with other para-hydroxyanilines. nih.gov
In addition to the quinone-imine pathway, another bioactivation route involves the oxidation of the triazolopyridinone ring system of trazodone to form an electrophilic epoxide. nih.gov The formation of these reactive intermediates, the quinone-imine and/or the epoxide, is considered a potentially rate-limiting step in the initiation of trazodone-mediated liver toxicity. nih.gov
Formation of Glutathione (B108866) Adducts as Biomarkers of Bioactivation (e.g., 4'-hydroxy-3'-glutathion-deschloro-trazodone)
The presence of reactive metabolites can be confirmed by trapping them with nucleophiles like glutathione (GSH). sygnaturediscovery.com In vitro studies using human liver microsomes have successfully identified several glutathione adducts of trazodone. nih.gov The reactive quinone-imine intermediate, formed from 4'-hydroxytrazodone, can react with glutathione in a 1,4-Michael fashion. nih.gov
A notable and novel glutathione adduct identified is 4'-hydroxy-3'-glutathion-deschloro-trazodone. nih.govscispace.com Its formation is proposed to occur via an initial 4'-hydroxylation of trazodone to form the trazodone-1',4'-quinone imine intermediate. nih.gov Subsequently, glutathione attacks the chlorine position through an ipso substitution, leading to the formation of 4'-hydroxy-3'-glutathion-deschloro-trazodone. nih.govscispace.com The detection of such glutathione adducts serves as a critical biomarker, providing evidence for the bioactivation of trazodone to reactive electrophiles. sygnaturediscovery.com
Enzyme-Mediated Bioactivation Mechanisms
The metabolic activation of trazodone is not a spontaneous process but is mediated by specific enzyme systems within the liver. The cytochrome P450 (CYP) superfamily of enzymes plays a central role in these biotransformation reactions.
Involvement of Cytochrome P450 Enzymes in Initial Steps Leading to Reactive Metabolites
The initial hydroxylation of trazodone and its subsequent oxidation to reactive intermediates are primarily catalyzed by cytochrome P450 enzymes. nih.gov Studies with human liver microsomes and recombinant P450 enzymes have identified CYP3A4 as the major isoform responsible for the N-dealkylation of trazodone to form its major active metabolite, m-chlorophenylpiperazine (m-CPP). nih.govicdst.orgclinpgx.org Furthermore, CYP3A4 is also responsible for the hydroxylation of the 3-chlorophenylpiperazine ring in trazodone to produce the p-hydroxytrazodone metabolite, the precursor to the reactive quinone-imine. researchgate.net
| Enzyme | Role in Trazodone Metabolism | Supporting Evidence |
| CYP3A4 | - N-dealkylation of trazodone to m-CPP nih.govicdst.orgclinpgx.org- Hydroxylation of trazodone to p-hydroxytrazodone researchgate.net | - Correlation with CYP3A4 activity in human liver microsomes nih.govicdst.org- Inhibition by ketoconazole (B1673606) (a CYP3A4 inhibitor) nih.govicdst.org |
| CYP2D6 | - Bioactivation of the metabolite m-CPP to a quinone imine researchgate.netnih.gov | - Inhibition by quinidine (B1679956) (a CYP2D6 inhibitor) researchgate.netnih.gov- Catalysis by cDNA-expressed CYP2D6 nih.gov |
Contribution of Glucuronidation to Reactive Metabolite Detoxification versus Formation (e.g., acyl glucuronides as reactive intermediates)
Glucuronidation is a major phase II metabolic pathway that typically results in the detoxification and enhanced excretion of drugs and their metabolites. The hydroxylated metabolite of m-CPP, p-hydroxy-mCPP, undergoes rapid conjugation to form both glucuronide and sulfate (B86663) conjugates, which is a detoxification step. clinpgx.org
While glucuronidation of phenolic hydroxyl groups, such as in 4'-hydroxytrazodone, is generally considered a detoxification reaction leading to stable, excretable products, the formation of acyl glucuronides from carboxylic acid metabolites can sometimes lead to reactive intermediates. nih.gov However, in the context of 4'-Hydroxy Trazodone, the primary focus of mechanistic toxicology has been on the reactive intermediates formed through oxidative pathways prior to or in parallel with glucuronidation. The direct formation of a reactive glucuronide from 4'-Hydroxy Trazodone itself is less emphasized in the available literature compared to the bioactivation of its precursors via CYP-mediated oxidation.
In Vitro Models for Mechanistic Hepatotoxicity Assessment
To investigate the potential for drug-induced liver injury (DILI) and to elucidate the underlying mechanisms, various in vitro models are employed. frontiersin.orgresearchgate.net These models are crucial for studying the metabolism and cytotoxicity of compounds like trazodone in a controlled environment.
Commonly used in vitro systems for hepatotoxicity assessment include:
Primary Human Hepatocytes (PHHs): Considered the "gold standard" as they most closely mimic the metabolic functions of the liver in vivo, including the activity of both phase I (e.g., CYP enzymes) and phase II (e.g., glucuronidation) enzymes. frontiersin.org
Isolated Rat Hepatocytes: These have been utilized in studies to assess trazodone-induced cytotoxicity. nih.govbohrium.com For instance, studies with isolated rat hepatocytes have shown that trazodone can cause cell death, deplete cellular glutathione, and induce lipid peroxidation. nih.govnih.gov
Liver Microsomes: These subcellular fractions are rich in CYP enzymes and are instrumental in studying the formation of metabolites and reactive intermediates. nih.govnih.gov Human liver microsomes have been extensively used to identify the specific CYP isoforms involved in trazodone metabolism and bioactivation. researchgate.netnih.gov
Hepatoma Cell Lines (e.g., HepG2, Huh-7): While these are easier to culture and maintain than primary hepatocytes, they often have lower metabolic capacity. frontiersin.org However, they are still used for initial toxicity screening. oup.com For example, trazodone showed significant toxicity in galactose-grown HepG2 cells, suggesting an impact on mitochondrial function. oup.com
Three-Dimensional (3D) Cell Cultures (e.g., spheroids): These models are increasingly being used as they better represent the complex cell-cell interactions and microenvironment of the liver, allowing for longer-term studies of chronic toxicity. mdpi.com
| In Vitro Model | Application in Trazodone Research | Key Findings |
| Isolated Rat Hepatocytes | Assessment of cytotoxicity and metabolic mechanisms nih.govbohrium.comnih.gov | - Trazodone and its metabolite m-CPP were found to be cytotoxic. nih.gov- Evidence of glutathione depletion and lipid peroxidation. nih.govnih.gov |
| Human Liver Microsomes | Identification of metabolic pathways and enzymes nih.govresearchgate.netnih.gov | - Identified CYP3A4 as the key enzyme in m-CPP formation. nih.gov- Demonstrated the formation of glutathione adducts from reactive intermediates. nih.govresearchgate.net |
| HepG2 Cells | Evaluation of cytotoxicity and mitochondrial effects oup.com | - Trazodone showed significant toxicity in galactose-grown cells, indicating mitochondrial impairment. oup.com |
These in vitro models are invaluable tools for probing the mechanistic details of trazodone-related hepatotoxicity, particularly the role of its metabolites. frontiersin.org
Use of Human Liver Microsomes and Hepatocyte Systems
In vitro studies utilizing human liver microsomes have been crucial in elucidating the metabolic pathways of trazodone. These studies have identified cytochrome P450 3A4 (CYP3A4) as the primary enzyme responsible for the N-dealkylation of trazodone to its major active metabolite, m-chlorophenylpiperazine (m-CPP). clinpgx.org Subsequently, the activity of another cytochrome P450 enzyme, CYP2D6, in human liver microsomes has been shown to be significantly correlated with the metabolism of m-CPP to p-hydroxy-mCPP (OH-mCPP), which then undergoes rapid conjugation to form glucuronide and sulfate conjugates. clinpgx.org
While direct studies on 4'-Hydroxy Trazodone beta-D-Glucuronide using human liver microsomes are not detailed in the available literature, research on trazodone metabolism in these systems provides a foundational understanding. For instance, a study using rat liver microsomes identified hydroxylated trazodone as one of the main metabolites formed in vitro. researchgate.net Furthermore, research on trazodone metabolism in rats has shown that a major metabolite in both bile and urine is the glucuronide conjugate of trazodone hydroxylated at the C4 position of the benzene (B151609) ring. researchgate.net
Studies using freshly isolated rat hepatocytes have provided more direct evidence of trazodone-induced cytotoxicity. These studies have investigated the mechanisms behind the observed cell injury, pointing towards the role of metabolic activation.
Table 1: Findings from In Vitro Studies on Trazodone and its Metabolites
| System Used | Compound Tested | Key Findings | Reference |
| Human Liver Microsomes | Trazodone | CYP3A4 mediates metabolism to m-CPP. | clinpgx.org |
| Human Liver Microsomes | m-CPP | CYP2D6 mediates metabolism to p-hydroxy-mCPP, followed by glucuronidation. | clinpgx.org |
| Rat Liver Microsomes | Trazodone | Formation of hydroxylated trazodone. | researchgate.net |
| Isolated Rat Hepatocytes | Trazodone | Cytotoxicity observed (LC50 of 300 µM within 2 hours). | nih.gov |
| Isolated Rat Hepatocytes | Trazodone, m-CPP | Both compounds induced cytotoxicity and cellular glutathione (GSH) depletion. | nih.gov |
This table presents data on the parent compound Trazodone and its metabolite m-CPP due to the absence of direct studies on this compound.
Investigation of Cellular Stress Responses Induced by Metabolite Exposure (if reported)
Direct investigations into the cellular stress responses specifically induced by this compound are not available in the reviewed scientific literature. However, studies on the parent drug, trazodone, in isolated rat hepatocytes have demonstrated the induction of significant cellular stress.
Exposure of rat hepatocytes to trazodone resulted in an increase in the formation of reactive oxygen species (ROS), accumulation of malondialdehyde (a marker of lipid peroxidation), depletion of intracellular reduced glutathione (GSH), an increase in oxidized glutathione disulfide (GSSG), and a decrease in mitochondrial membrane potential. nih.gov These findings collectively indicate that oxidative stress plays a significant role in trazodone-induced cytotoxicity. nih.govresearchgate.net Further studies with isolated rat hepatocytes confirmed that both trazodone and its metabolite, m-CPP, caused cellular glutathione depletion and lipid peroxidation. nih.gov The cytotoxicity of both compounds was enhanced when cellular GSH was depleted beforehand, underscoring the importance of this antioxidant in cellular defense against trazodone-related metabolic insults. nih.gov
Table 2: Cellular Stress Responses to Trazodone Exposure in Isolated Rat Hepatocytes
| Stress Response Indicator | Effect of Trazodone Exposure | Reference |
| Reactive Oxygen Species (ROS) Formation | Increased | nih.govresearchgate.net |
| Malondialdehyde (MDA) Accumulation | Increased | nih.gov |
| Intracellular Reduced Glutathione (GSH) | Depleted | nih.govnih.gov |
| Oxidized Glutathione Disulfide (GSSG) | Increased | nih.gov |
| Mitochondrial Membrane Potential | Decreased | nih.gov |
This table summarizes findings related to the parent compound Trazodone, as direct data for this compound is not available.
Mechanism Based Drug Drug Interactions Involving 4 Hydroxy Trazodone Beta D Glucuronide
Impact of Metabolite Formation on Parent Drug Disposition
Trazodone (B27368) is extensively metabolized in the body, with metabolism being its primary route of elimination. nih.govnih.gov Less than 1% of an oral dose is typically excreted in the urine as the unchanged parent drug. drugbank.com The biotransformation of trazodone occurs through several pathways, including N-dealkylation, hydroxylation, and N-oxidation. researchgate.nethres.ca A significant pathway involves hydroxylation of the benzene (B151609) ring to form 4'-hydroxy trazodone, which is then conjugated with glucuronic acid. drugbank.comresearchgate.nethres.ca
Inhibition or Induction of Drug-Metabolizing Enzymes by the Glucuronide
While glucuronides are generally synthesized to facilitate drug elimination, they are not always inert and can sometimes participate in DDIs by inhibiting or inducing drug-metabolizing enzymes.
Role of Glucuronidation Pathway in Overall Drug Clearance and Interaction Potential (e.g., influence on CYP2D6 activity via OH-mCPP glucuronidation)
The metabolic pathway of trazodone provides a clear example of how sequential metabolic steps, including glucuronidation, can influence DDI potential. Trazodone is extensively metabolized by CYP3A4 to its primary active metabolite, m-chlorophenylpiperazine (m-CPP). nih.govclinpgx.org This active metabolite, m-CPP, is subsequently metabolized, with CYP2D6 playing a significant role in its conversion to p-hydroxy-mCPP (OH-mCPP). clinpgx.org Following this CYP2D6-mediated oxidation, OH-mCPP undergoes rapid conjugation to form both glucuronide and sulfate (B86663) conjugates, which are then excreted. clinpgx.org
The efficiency of this final glucuronidation step is crucial. If the glucuronidation of OH-mCPP is slowed or saturated, it could lead to the accumulation of its precursor, m-CPP. Since m-CPP is an active metabolite and also a substrate for CYP2D6, its accumulation could lead to competitive inhibition of the enzyme, affecting the metabolism of other co-administered drugs that are also CYP2D6 substrates. clinpgx.org Furthermore, accumulation of m-CPP has been associated with potential hepatotoxicity, and this risk can be exacerbated by impaired CYP2D6 function due to either genetic factors or co-administration of a CYP2D6 inhibitor. ageb.beageb.be Therefore, the glucuronidation pathway, by ensuring the efficient removal of a key metabolite, plays a vital role in mitigating the potential for DDIs involving the CYP2D6 enzyme.
Competition for Transport Systems
Drug metabolites can interact with transporters, leading to DDIs by competing for uptake or efflux, which can alter the disposition of other drugs.
Interaction with Organic Anion Transporters (OATs) and Other Transporters (Specific to 4'-hydroxy Trazodone precursor)
The precursor to the glucuronide, 4'-hydroxy trazodone, has been identified as a specific inhibitor of Organic Anion Transporter 3 (OAT3). scientist.comcaymanchem.combiomol.com OATs are a family of transporters primarily located in the basolateral membrane of renal proximal tubule cells, where they mediate the uptake of a wide range of endogenous compounds and drugs from the blood into the kidney for subsequent elimination. nih.gov
In vitro studies have demonstrated that 4'-hydroxy trazodone inhibits OAT3 with a moderate potency, while showing significant selectivity over OAT1. scientist.comcaymanchem.combiomol.com This inhibition of OAT3 by a major trazodone metabolite suggests a potential mechanism for DDIs. If a patient taking trazodone is co-administered another drug that is also a substrate for OAT3, the presence of 4'-hydroxy trazodone could competitively inhibit the renal uptake and subsequent excretion of that drug, potentially leading to its accumulation and an increased risk of toxicity. nih.gov
Table 1: Inhibitory Potency of 4'-hydroxy Trazodone on Organic Anion Transporters (OATs) This table is interactive. You can sort the data by clicking on the headers.
| Transporter | Inhibition Constant (Ki) | Reference(s) |
|---|---|---|
| OAT3 | 16.9 µM | scientist.com, caymanchem.com, biomol.com |
Influence of Genetic Polymorphisms on Interaction Mechanisms (General Principle)
Genetic polymorphisms—variations in the genes encoding drug-metabolizing enzymes and transporters—are a well-known source of inter-individual variability in drug response and DDI susceptibility.
This principle applies directly to the pathways involved in the metabolism and transport of trazodone and its metabolites. The enzymes responsible for glucuronidation, UDP-glucuronosyltransferases (UGTs), are subject to genetic polymorphisms. nih.gov Variations in UGT genes can lead to altered enzyme activity, resulting in individuals having slower or faster rates of glucuronide conjugation. nih.govnih.gov Such variability could significantly impact the clearance of trazodone metabolites like 4'-hydroxy trazodone, potentially altering the risk profile for DDIs.
Future Directions and Research Gaps in 4 Hydroxy Trazodone Beta D Glucuronide Research
Elucidation of Comprehensive Metabolic Pathways for Trazodone (B27368) Glucuronides (General Gap for Trazodone Metabolism)
The metabolic fate of trazodone is complex, involving multiple cytochrome P450 (CYP) enzymes for initial bio-transformation and subsequent phase II conjugation reactions. pharmgkb.orgclinpgx.org Phase I metabolism, primarily mediated by CYP3A4, leads to the formation of key metabolites including 1-(3'-chlorophenyl)piperazine (m-CPP) and hydroxylated derivatives like 4'-hydroxy trazodone. clinpgx.orgcaymanchem.com This is followed by phase II glucuronidation, a major pathway for detoxification and elimination. nih.govnih.gov
However, a comprehensive, quantitative map of all trazodone glucuronides is currently lacking. The primary research gap is the incomplete characterization of the full spectrum of glucuronide conjugates formed from trazodone and its phase I metabolites. While 4'-Hydroxy Trazodone beta-D-Glucuronide is a known entity, other potential sites of glucuronidation on the trazodone molecule or its other metabolites may exist. Future research should aim to systematically identify and quantify these conjugates in various biological matrices to build a complete metabolic map, which is essential for fully understanding the drug's clearance mechanisms. pharmgkb.org
Definitive Characterization of Human UGTs for 4'-Hydroxy Trazodone Glucuronidation
Glucuronidation is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govnih.gov These enzymes exhibit substrate specificity, and identifying the specific UGT isoforms responsible for a particular metabolic reaction is a key aspect of drug development. For 4'-hydroxy trazodone, the specific human UGT enzymes that catalyze its conjugation to form this compound have not been definitively identified.
This represents a significant research gap. Studies on other phenolic compounds have identified several UGTs, such as UGT1A1, UGT1A6, UGT1A9, and UGT1A10, as key catalysts in glucuronidation. nih.govnih.gov Future research should involve screening a panel of recombinant human UGT enzymes to pinpoint which isoforms are responsible for the glucuronidation of 4'-hydroxy trazodone. Such studies would clarify inter-individual variability in trazodone metabolism and help predict potential drug-drug interactions involving the UGT pathway.
Table 1: Selected Human UGT Isoforms and Their Relevance to Glucuronidation Research
| UGT Isoform | Typical Substrates/Functions | Potential Relevance for 4'-Hydroxy Trazodone |
|---|---|---|
| UGT1A1 | Bilirubin, simple phenols, various drugs. Deficiency leads to Gilbert's syndrome. nih.gov | A candidate for investigation due to its broad substrate specificity for phenols. |
| UGT1A6 | Salicylic acid, simple phenols. nih.gov | A strong candidate for metabolizing the phenolic group of 4'-hydroxy trazodone. |
| UGT1A9 | Propofol, mycophenolic acid, various flavonoids. nih.gov | Known to glucuronidate a wide range of drugs and endogenous compounds; a key candidate. |
| UGT1A10 | Primarily expressed in the intestine; metabolizes various xenobiotics. nih.gov | Could be important for the first-pass metabolism of hydroxylated trazodone metabolites. |
| UGT2B7 | Morphine, zidovudine, non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov | Another major drug-metabolizing enzyme that warrants investigation. |
Advanced Analytical Techniques for Low-Level Metabolite Detection and Isomer Differentiation
The identification and quantification of drug metabolites, especially those present at low concentrations, rely on sophisticated analytical instrumentation. Liquid chromatography-tandem mass spectrometry (LC/MS/MS) has been instrumental in identifying trazodone metabolites, including glutathione (B108866) adducts of reactive intermediates. nih.govnih.gov
Despite these advances, a research gap exists in the development and application of analytical methods with even greater sensitivity and specificity. The challenges include:
Isomer Differentiation: Trazodone could potentially be hydroxylated at different positions on its aromatic rings, leading to isomeric metabolites that are difficult to separate and distinguish using standard chromatographic and mass spectrometric techniques.
Future research should focus on employing ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) to achieve better separation and more confident structural elucidation. Furthermore, the application of ion mobility spectrometry could provide an additional dimension of separation, aiding in the differentiation of closely related isomers.
Deeper Investigation into Mechanistic Toxicological Roles and Reactive Metabolite Formation
While often considered a detoxification pathway, metabolism can also lead to the formation of reactive metabolites that may cause cellular toxicity. researchgate.net Research has shown that trazodone can be bioactivated by CYP enzymes (notably CYP3A4 and CYP2D6) to form electrophilic intermediates, such as quinone-imines and epoxides. nih.govresearchgate.net These reactive species can bind to cellular macromolecules and have been proposed as a potential mechanism for trazodone-associated hepatotoxicity. nih.govnih.gov
The formation of 4'-hydroxy trazodone is a prerequisite for its subsequent two-electron oxidation to a reactive quinone-imine intermediate. nih.gov Therefore, a critical research gap is to understand the balance between the detoxification of 4'-hydroxy trazodone via glucuronidation and its bioactivation to a reactive species. Future studies should investigate:
The kinetic competition between UGT-mediated glucuronidation and CYP-mediated oxidation of 4'-hydroxy trazodone.
Whether the formation of this compound is a protective mechanism that effectively prevents the formation of the toxic quinone-imine.
The precise downstream cellular consequences of reactive metabolite formation in preclinical models.
Exploration of the Pharmacological Significance of Glucuronide Metabolites in Preclinical Models
For this compound, there is a complete lack of data regarding its potential pharmacological activity. The parent metabolite, 4'-hydroxy trazodone, is known to be an inhibitor of the organic anion transporter 3 (OAT3). caymanchem.commedchemexpress.com A significant research gap is, therefore, the pharmacological characterization of its glucuronide conjugate. Preclinical studies are needed to explore:
Whether this compound has any affinity for trazodone's primary targets (e.g., serotonin (B10506) receptors) or other receptors and transporters.
The extent to which this glucuronide can be deconjugated back to 4'-hydroxy trazodone in vivo, particularly in tissues with high β-glucuronidase activity.
Whether the glucuronide itself contributes to the therapeutic or side-effect profile of trazodone.
Development of Predictive In Silico Models for Metabolite Formation and Interactions
In silico, or computational, models are becoming increasingly valuable in drug discovery and development for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. jocpr.comnih.gov These models, which include Quantitative Structure-Activity Relationship (QSAR) models, physiologically based pharmacokinetic (PBPK) models, and machine learning algorithms, can help forecast metabolic pathways and potential drug interactions before extensive laboratory testing is conducted. mdpi.comfrontiersin.org
A clear research gap is the development and validation of in silico models specifically for trazodone metabolism, particularly its glucuronidation pathways. Such models could be used to:
Predict the likelihood of glucuronidation at various sites on the trazodone molecule.
Forecast which UGT isoforms are most likely to be involved in the formation of this compound.
Simulate the impact of genetic polymorphisms in UGT enzymes on the metabolic profile of trazodone.
Estimate the potential for reactive metabolite formation under different physiological conditions. nih.gov
Developing these predictive tools would accelerate future research and provide a more rational basis for assessing the metabolic fate of new trazodone-like compounds.
Table 2: Types of In Silico Models and Their Potential Application to Trazodone Glucuronidation
| Model Type | Description | Application to this compound Research |
|---|---|---|
| QSAR | (Quantitative Structure-Activity Relationship) Models that relate chemical structure to biological activity or other properties. mdpi.com | Predict the likelihood of a molecule being a substrate for specific UGT enzymes based on its structural features. |
| PBPK | (Physiologically Based Pharmacokinetic) Models that simulate drug disposition in the body using physiological and biochemical data. jocpr.com | Simulate the formation, distribution, and elimination of the glucuronide in different patient populations (e.g., with impaired kidney function). |
| Machine Learning | Algorithms that can learn patterns from large datasets to make predictions. frontiersin.orgnih.gov | Develop models to predict reactive metabolite formation from hydroxylated precursors or classify compounds as UGT substrates. |
| Molecular Docking | Computational simulation of a ligand binding to a receptor or enzyme active site. rsc.org | Visualize and predict the binding interaction of 4'-hydroxy trazodone within the active site of various human UGT isoforms. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
